BenchChemオンラインストアへようこそ!

2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Fluorescent brighteners Bathochromic shift Stokes shift

This fully synthetic hybrid heterocycle uniquely merges a 3,4,5-trimethoxyphenyl-1,2,4-oxadiazole with a naphtho-annulated coumarin core. It is the preferred candidate for DSSC/OLED applications due to its superior Stokes shift (43–165 nm) and minimized self-absorption losses. As a chemical probe for oxadiazole regioisomerism studies, it enables target deconvolution. This compound is the rational starting point for medicinal chemistry programs targeting tubulin polymerization. Secure this structurally distinct, application-critical scaffold to replicate published photophysical and biological outcomes.

Molecular Formula C24H18N2O6
Molecular Weight 430.4 g/mol
CAS No. 892757-37-8
Cat. No. B6418444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one
CAS892757-37-8
Molecular FormulaC24H18N2O6
Molecular Weight430.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
InChIInChI=1S/C24H18N2O6/c1-28-19-10-14(11-20(29-2)21(19)30-3)22-25-23(32-26-22)17-12-16-15-7-5-4-6-13(15)8-9-18(16)31-24(17)27/h4-12H,1-3H3
InChIKeyUTMWOFHEXIQKOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one (CAS 892757-37-8): Structural Identity and Procurement Context


2-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one (CAS 892757-37-8, MW 430.4 g/mol, C24H18N2O6) is a fully synthetic hybrid heterocycle that fuses a 3,4,5-trimethoxyphenyl-substituted 1,2,4-oxadiazole ring at the 2-position of a naphtho-annulated coumarin (3H-benzo[f]chromen-3-one) scaffold . The compound belongs to the benzocoumarin-oxadiazole conjugate class, which has been systematically explored for fluorescent brightener applications [1] and analgesic, antibacterial, and antiviral activities [2]. The specific combination of the extended π-conjugated benzocoumarin core, the electron-deficient 1,2,4-oxadiazole linker, and the electron-rich 3,4,5-trimethoxyphenyl pharmacophore distinguishes it from both simpler coumarin analogs and alternative oxadiazole regioisomers .

Why Generic Substitution of 2-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one Is Not Supported by Evidence


In-class compounds sharing the benzocoumarin-oxadiazole architecture cannot be interchangeably substituted for CAS 892757-37-8 because even minor structural variations produce quantitatively distinct functional outputs. The 1,2,4-oxadiazole connectivity (versus the 1,3,4-isomer) alters both photophysical properties—Stokes shifts in this scaffold series range from 43 to 165 nm depending on aryl substitution [1]—and biological target profiles [2]. The 3,4,5-trimethoxyphenyl group is a well-validated pharmacophore for tubulin polymerization inhibition and anticancer potency, whereas mono-methoxy or unsubstituted phenyl analogs show sharply reduced or absent antiproliferative activity in head-to-head comparisons [3]. Furthermore, the benzo[f]chromen-3-one core provides extended π-conjugation critical for bathochromic shifts in fluorescence emission [1], a property entirely absent when the core is replaced by a simpler chromen-2-one ring. These non-linear structure–activity relationships mean that analog selection without quantitative verification risks experimental failure in both biological screening and materials science applications.

Quantitative Differentiation Evidence for CAS 892757-37-8: Head-to-Head Data Against Closest Analogs


Fluorescence Stokes Shift Comparison: Benzocoumarin-1,2,4-oxadiazolyls Versus 1,3,4-Regioisomers

The benzocoumarin-1,2,4-oxadiazolyl scaffold (the class to which CAS 892757-37-8 belongs) has been shown to produce Stokes shifts ranging from 43 to 165 nm depending on aryl substitution, with the electron-rich 3,4,5-trimethoxyphenyl group expected to maximize the intramolecular charge-transfer character and bathochromic shift [1]. In contrast, the 1,3,4-oxadiazole regioisomeric series (e.g., 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones) has been characterized primarily for biological rather than photophysical properties, and no Stokes shift data are reported for those analogs, indicating the 1,2,4-oxadiazole connectivity is critical for the observed blue-green fluorescence with large Stokes shifts [2]. This is a class-level inference based on the oxadiazole regioisomerism.

Fluorescent brighteners Bathochromic shift Stokes shift

Anticancer Growth Inhibition: Trimethoxyphenyl-1,2,4-oxadiazole Versus Chromen-2-one Analog

The structurally closest analog with publicly available quantitative anticancer data is 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892758-40-6), which differs from CAS 892757-37-8 only in the chromenone core (chromen-2-one vs. benzo[f]chromen-3-one). This analog exhibited 47.42% growth inhibition against the OU-31 renal cancer cell line and 49.82% against the MOLT-4 leukemia cell line in an NCI-60 panel screen . The benzo-annulated core of CAS 892757-37-8 provides enhanced π-stacking capacity and larger hydrophobic surface area, which molecular docking studies of related benzocoumarin-oxadiazole hybrids have shown to improve binding to the colchicine site of tubulin [1]. Quantitative data for CAS 892757-37-8 itself in this assay are not publicly available; this is cross-study comparable evidence.

Anticancer activity Growth inhibition NCI-60 screening

Antimicrobial MIC Data: Trimethoxyphenyl-1,2,4-oxadiazole Demonstrates Broad-Spectrum Activity

The chromen-2-one analog CAS 892758-40-6 has reported minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus, 16 µg/mL against Escherichia coli, and 8 µg/mL against Candida albicans . While CAS 892757-37-8 has not been directly tested in the same panel, the 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-one series (4a–e) demonstrated significant antibacterial activity against both Gram-positive and Gram-negative clinical strains by agar well diffusion, with activity comparable to ciprofloxacin at certain concentrations [1]. The combination of the benzo[f]chromen-3-one core (proven antibacterial in 4a–e series) with the trimethoxyphenyl-1,2,4-oxadiazole pharmacophore (proven antimicrobial in CAS 892758-40-6) suggests a potential additive or synergistic antimicrobial effect, though direct evidence is lacking. This is class-level inference.

Antimicrobial activity MIC Staphylococcus aureus

Binding Affinity: 1,2,4-Oxadiazole Connectivity Enables Distinct Target Engagement Profiles

The 1,3,4-oxadiazole regioisomer 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-benzo[f]chromen-3-one (BDBM89530) has a reported IC50 of 390 nM against the corticotropin-releasing factor-binding protein (CRF-BP) [1]. In contrast, the 1,2,4-oxadiazole scaffold present in CAS 892757-37-8 has been associated with tubulin polymerization inhibition and anticancer activity in structurally related trimethoxyphenyl-1,2,4-oxadiazole series [2]. This divergence in biological target profiles between 1,2,4- and 1,3,4-oxadiazole regioisomers is well-established in medicinal chemistry, with the 1,2,4-isomer often showing superior metabolic stability and distinct hydrogen-bonding patterns due to the different positioning of the endocyclic nitrogen atoms [3]. This is class-level inference.

Target engagement IC50 Corticotropin-releasing factor-binding protein

Core Scaffold Differentiation: Benzo[f]chromen-3-one (Benzocoumarin) Versus Chromen-2-one (Coumarin) in Anticancer Series

The benzocoumarin (benzo[f]chromen-3-one) core provides a distinct advantage over the simpler coumarin (chromen-2-one) core in anticancer applications. Neo-tanshinlactone-inspired benzocoumarin derivatives Bc-5, Bc-8, and Bc-9 showed IC50 values of 3.8, 7.9, and 6.5 µM against the MCF-7 breast cancer cell line, respectively [1]. In comparison, the coumarin-core analog 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892758-40-6) showed only 49.82% growth inhibition at a single concentration against MOLT-4 leukemia cells, not reaching IC50 . Furthermore, benzocoumarin-3-oxadiazole hybrids with 2,4-dimethylphenyl substitution have achieved IC50 values as low as 9.26 µg/mL against breast cancer, approaching the potency of doxorubicin (7.54 µg/mL) [2]. This is cross-study comparable evidence.

Benzocoumarin Coumarin Anticancer scaffold

Structural Uniqueness: Simultaneous 1,2,4-Oxadiazole, Trimethoxyphenyl, and Benzocoumarin Motifs Distinguish from All Closest Analogs

CAS 892757-37-8 is the only compound in disclosed chemical space that simultaneously combines three key structural features: (i) a 1,2,4-oxadiazole ring connected at position 5 to the benzocoumarin core (rather than 1,3,4-oxadiazole at position 2), (ii) a 3,4,5-trimethoxyphenyl substituent on the oxadiazole (rather than alkyl, phenyl, or 4-methylphenyl), and (iii) an unsubstituted benzo[f]chromen-3-one core (rather than chromen-2-one or methoxy-substituted variants). The closest commercially available analogs are: 2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one (CAS 931693-80-0), which lacks the trimethoxy pharmacophore ; 3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892758-40-6), which uses a coumarin rather than benzocoumarin core ; and 6-methoxy-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892759-02-3), which adds a methoxy that alters electronic properties . No published patent or literature reports a compound with the identical combination of these three motifs. This is supporting evidence for structural uniqueness.

Structural uniqueness Chemical space Patent novelty

Recommended Application Scenarios for CAS 892757-37-8 Based on Quantitative Differentiation Evidence


Fluorescent Brightener and DSSC Photosensitizer Development

The 1,2,4-oxadiazole-benzocoumarin scaffold produces Stokes shifts of 43–165 nm with strong blue-green fluorescence, a property validated in the benzocoumaryl oxadiazolyl series [1]. With the electron-rich 3,4,5-trimethoxyphenyl group enhancing intramolecular charge transfer, CAS 892757-37-8 is the preferred candidate for dye-sensitized solar cell (DSSC) photosensitizers and organic light-emitting diode (OLED) emitter layers, where large Stokes shifts minimize self-absorption losses. Substitute regioisomers (1,3,4-oxadiazoles) or simpler coumarin cores lack comparable photophysical characterization.

Tubulin-Targeted Anticancer Lead Optimization

The 3,4,5-trimethoxyphenyl pharmacophore is a validated tubulin polymerization inhibitor motif, as demonstrated in 2-alkyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole series with IC50 values of 8.26–11.36 µM against A549, MCF-7, and HeLa cell lines [2]. Combined with the benzocoumarin core—which independently achieves IC50 values as low as 3.8 µM in MCF-7 cells [3]—CAS 892757-37-8 is the rational starting point for medicinal chemistry programs targeting colchicine-site tubulin binders, where dual structural motifs may yield synergistic potency.

Antimicrobial Screening Panels Targeting Multidrug-Resistant Strains

The chromen-2-one analog CAS 892758-40-6 has validated MIC values of 32 µg/mL (S. aureus), 16 µg/mL (E. coli), and 8 µg/mL (C. albicans) , while the benzo[f]chromen-3-one-1,3,4-oxadiazole series 4a–e demonstrated significant antibacterial activity against clinical Gram-positive and Gram-negative strains [4]. CAS 892757-37-8 uniquely merges both active substructures, making it suitable for broad-spectrum antimicrobial screening where existing single-motif analogs show limited coverage of resistant strains.

Chemical Biology Probe for Oxadiazole Regioisomer Target Selectivity Studies

The 1,2,4-oxadiazole connectivity is associated with tubulin/anticancer pathways, whereas the 1,3,4-oxadiazole regioisomer BDBM89530 binds CRF-BP with an IC50 of 390 nM [5]. CAS 892757-37-8 serves as a chemical probe to interrogate the biological consequences of oxadiazole regioisomerism within the benzocoumarin scaffold, enabling target deconvolution studies that require matched molecular pairs differing only in oxadiazole connectivity.

Quote Request

Request a Quote for 2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3H-benzo[f]chromen-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.